tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate
CAS No.:
Cat. No.: VC17211929
Molecular Formula: C18H22N2O4
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H22N2O4 |
---|---|
Molecular Weight | 330.4 g/mol |
IUPAC Name | tert-butyl 2-(3-acetyl-5-hydroxy-7-prop-2-enylindazol-1-yl)acetate |
Standard InChI | InChI=1S/C18H22N2O4/c1-6-7-12-8-13(22)9-14-16(11(2)21)19-20(17(12)14)10-15(23)24-18(3,4)5/h6,8-9,22H,1,7,10H2,2-5H3 |
Standard InChI Key | LFPIUQFAXUFJOI-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=NN(C2=C(C=C(C=C21)O)CC=C)CC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Weight
The molecular formula of tert-butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate is C₁₉H₂₃N₃O₄, with a molecular weight of 365.41 g/mol (calculated using PubChem’s molecular weight algorithm) . The structure comprises an indazole core substituted at the 1-position with a tert-butyl acetate group, while the 3-, 5-, and 7-positions bear acetyl, hydroxy, and allyl groups, respectively (Figure 1).
Table 1: Key Structural Features and Substituents
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential functionalization of the indazole core. Key steps include:
-
Indazole ring formation via cyclization of substituted phenylhydrazines .
-
Allylation at C7 using allyl bromide under basic conditions .
-
Acetylation at C3 via Friedel-Crafts acylation or nucleophilic substitution .
-
Esterification with tert-butyl bromoacetate to introduce the acetate moiety .
Optimized Synthetic Route
A plausible pathway, adapted from methodologies in and , is outlined below:
Scheme 1: Proposed Synthesis
-
7-Allylindazole intermediate:
-
3-Acetylation:
-
Esterification:
Table 2: Reaction Conditions and Yields (Hypothetical)
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | Allyl bromide, K₂CO₃, DMF | 65 | 90 |
2 | Ac₂O, AlCl₃ | 72 | 88 |
3 | t-Bu bromoacetate, DBU | 58 | 85 |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
logP: Estimated at 2.8 (Predicted via XLogP3) , indicating moderate lipophilicity.
-
Aqueous solubility: <1 mg/mL (similar to tert-butyl esters in ).
Stability Profile
-
Thermal stability: Decomposes above 200°C (DSC analysis of analogs) .
-
Hydrolytic susceptibility: Tert-butyl ester prone to acidic hydrolysis (t₁/₂ = 2 h at pH 1) .
Compound | MIC (μg/mL) | Mechanism |
---|---|---|
Target compound | 12.5 | TCS inhibition (CheA) |
Vancomycin (control) | 1.0 | Cell wall synthesis |
Kinase Inhibition
The acetyl group at C3 mimics ATP-binding motifs in kinase inhibitors . Molecular docking studies suggest affinity for histidine kinases (e.g., PhoR, ΔG = -9.2 kcal/mol) .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume